molecular formula C16H16ClN3O2S B10891180 (2E)-2-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

(2E)-2-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide

Cat. No.: B10891180
M. Wt: 349.8 g/mol
InChI Key: HQTOYWBSZQFPMY-DJKKODMXSA-N
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Description

2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde with hydrazinecarbothioamide under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: A structurally similar compound with different substitution patterns.

    2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: Another related compound with additional chlorine substitutions.

Uniqueness

2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-21-14-8-4-6-11(9-19-20-16(18)23)15(14)22-10-12-5-2-3-7-13(12)17/h2-9H,10H2,1H3,(H3,18,20,23)/b19-9+

InChI Key

HQTOYWBSZQFPMY-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=N/NC(=S)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=NNC(=S)N

Origin of Product

United States

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